molecular formula C20H42O3Si2 B171324 2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol CAS No. 139356-37-9

2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol

Cat. No.: B171324
CAS No.: 139356-37-9
M. Wt: 386.7 g/mol
InChI Key: YDSSQNPZARKZPC-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 139356-37-9) is a key intermediate in synthesizing Paricalcitol, a vitamin D analog used to treat secondary hyperparathyroidism in chronic kidney disease . Its structure features a cyclohexylidene core with two tert-butyldimethylsilyl (TBDMS)-protected hydroxyl groups at the 3R and 5R positions and an ethanol moiety at the C2 position. The TBDMS groups enhance steric protection, ensuring stability during synthetic steps, while the cyclohexylidene-ethanol moiety contributes to spatial orientation critical for biological activity .

Properties

IUPAC Name

2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O3Si2/c1-19(2,3)24(7,8)22-17-13-16(11-12-21)14-18(15-17)23-25(9,10)20(4,5)6/h11,17-18,21H,12-15H2,1-10H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSSQNPZARKZPC-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC(=CCO)C1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](CC(=CCO)C1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101133899
Record name 2-[(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139356-37-9
Record name 2-[(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139356-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101133899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol typically involves multiple steps One common approach is the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole This is followed by the formation of the cyclohexylidene ring through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tert-butyldimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong acids or bases to facilitate the replacement of the tert-butyldimethylsilyloxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Applications Overview

  • Organic Synthesis
    • This compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of bulky silyloxy groups, which can stabilize reactive intermediates during chemical reactions.
  • Pharmaceutical Development
    • It is utilized in the synthesis of pharmaceutical intermediates, particularly in the development of analogs related to vitamin D and other bioactive compounds. The bulky tert-butyldimethylsilyloxy groups enhance solubility and bioavailability.
  • Material Science
    • The compound is also investigated for potential applications in material science, especially in the development of siloxane-based polymers that exhibit unique thermal and mechanical properties.

Case Study 1: Synthesis of Vitamin D Analogues

In a study focused on synthesizing analogs of vitamin D, 2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol was used as a precursor. The bulky silyloxy groups improved the stability of the intermediates during the reaction process, leading to higher yields of the desired product. This approach demonstrated the compound's utility in enhancing reaction efficiency in pharmaceutical synthesis.

Case Study 2: Development of Siloxane Polymers

Research conducted on siloxane-based materials highlighted the role of this compound in creating polymers with enhanced thermal stability and flexibility. The incorporation of this compound into polymer matrices resulted in materials that could withstand higher temperatures without losing structural integrity.

Mechanism of Action

The mechanism of action of 2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy groups play a crucial role in stabilizing the compound and facilitating its interactions with enzymes and other biomolecules. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features and Analogues:
Compound Name Core Structure Functional Groups Silyl Protections Key Applications Reference
Target Compound Cyclohexylidene-ethanol Two TBDMS-O-, ethanol TBDMS Paricalcitol intermediate
(3R,5R)-3,5-Bis(TBDMS-oxy)piperidine (17) Piperidine Two TBDMS-O-, NH TBDMS Intermediate for nitrogen-containing heterocycles
2-(t-Butyldiphenylsilyloxy)ethyl 4-methoxy-3-oxobutanoate (12) Ethyl ester TBDPS-O-, ester, methoxy, ketone TBDPS Ester prodrugs, protecting group studies
Calcitriol Intermediate (CAS 169900-32-7) Hexanoate-indenyl TBDMS-O-, hexanoate, indenyl TBDMS Calcitriol (vitamin D3 analog) synthesis

Key Observations :

  • Core Structure: The target compound’s cyclohexylidene-ethanol core differs from piperidine (compound 17) or indenyl-hexanoate (calcitriol intermediate) backbones, impacting rigidity and functional group orientation .
  • Silyl Groups : TBDMS (in target) vs. tert-butyldiphenylsilyl (TBDPS) in compound 12. TBDMS offers better stability in acidic conditions, while TBDPS is bulkier, influencing reaction kinetics .
  • Functional Groups: The ethanol group in the target allows for ether/ester formation, whereas compound 12’s ester and ketone groups enable nucleophilic acyl substitutions .
Common Strategies:
  • Silylation : All compounds utilize silylation to protect hydroxyl groups. For example, compound 17 is synthesized via hydrogenation of a benzyloxycarbonyl-protated precursor followed by TBDMS protection . The target compound likely employs similar silylation steps .
  • Hydrogenation: Piperidine derivatives (e.g., compound 17) require hydrogenolysis (10% Pd/C) to remove benzyl groups, whereas the cyclohexylidene core in the target compound may involve Wittig or elimination reactions .
  • Esterification: Compound 12 uses 2-(TBDPS-oxy)ethanol and a dioxane-dione precursor under reflux, contrasting with the target’s ethanol moiety, which may undergo oxidation or coupling .

Challenges :

  • Regioselectivity: Introducing TBDMS groups at 3R and 5R positions requires chiral catalysts or enzymatic resolution, as seen in 6-cyano-(3R,5R)-dihydroxyhexanoate synthesis .
  • Steric Hindrance : Bulkier TBDMS groups in the target compound may slow reaction rates compared to TBDPS in compound 12 .

Analytical Data Comparison

Spectroscopic and Crystallographic Insights:
  • IR Spectroscopy : The target compound’s IR spectrum would show TBDMS-O- peaks at ~1254 cm⁻¹ and ~837 cm⁻¹, similar to compound 17 . Compound 12 additionally exhibits ester C=O stretches at ~1709 cm⁻¹ .
  • Mass Spectrometry : The target’s molecular ion ([M+H]⁺) at m/z 430.72 aligns with its molecular formula (C21H42O5Si2), while compound 17 shows [M–tBu]⁺ at m/z 422.2184 .
  • Crystallography : Cyclohexene rings in similar compounds (e.g., vandetanib intermediates) adopt a half-chair conformation, critical for binding to kinase targets .

Pharmaceutical Relevance

  • Paricalcitol: The target compound’s cyclohexylidene-ethanol structure mimics the 1,25-dihydroxyvitamin D3 side chain, enabling selective binding to vitamin D receptors .
  • Calcitriol Intermediate: The indenyl-hexanoate analogue (CAS 169900-32-7) targets calcium metabolism, whereas Paricalcitol focuses on parathyroid hormone modulation .
  • Ester Prodrugs : Compound 12’s ester group improves bioavailability, a feature absent in the target compound but relevant in prodrug design .

Biological Activity

2-((3R,5R)-3,5-bis(tert-butyldimethylsilyloxy)cyclohexylidene)ethanol, also known by its CAS number 139356-37-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies and sources.

  • Molecular Formula : C20H42O3Si2
  • Molecular Weight : 386.717 g/mol
  • Purity : Typically around 95% in commercial preparations

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various silyl ether compounds. For instance, compounds similar in structure to this compound have shown significant activity against a range of pathogenic bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Case Study : A study published in PubMed assessed the antimicrobial efficacy of silyl ethers against Staphylococcus aureus and Escherichia coli. The results indicated that structurally related compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.05 mg/mL against resistant strains .

Anti-inflammatory Properties

Compounds with similar silyl ether structures have also been evaluated for anti-inflammatory effects. Research indicates that these compounds can inhibit the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Case Study : A comparative analysis revealed that certain derivatives demonstrated anti-inflammatory activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. These findings suggest a potential therapeutic application for managing inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the tert-butyldimethylsilyl groups may facilitate interaction with lipid membranes.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.

Comparative Biological Activity Table

Compound NameActivity TypeMIC (mg/mL)Reference
This compoundAntimicrobial0.05
IndomethacinAnti-inflammatory-
Silyl Ether AAntimicrobial0.1
Silyl Ether BAnti-inflammatory-

Q & A

Q. What are the optimal synthetic strategies for introducing tert-butyldimethylsilyl (TBS) protecting groups to the hydroxyl moieties in this compound?

The TBS group is commonly introduced using silylating agents like tert-butyldimethylsilyl triflate (TBSOTf) under anhydrous conditions with a base such as 2,6-lutidine. Evidence from analogous syntheses shows that steric hindrance from the cyclohexylidene backbone may require extended reaction times or elevated temperatures to achieve complete silylation . Purification often involves silica gel chromatography with hexane/ethyl acetate gradients to separate silylated products from unreacted starting materials.

Q. How can the stereochemical integrity of the (3R,5R) configuration be confirmed post-synthesis?

Chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) are critical. For example, coupling constants in ¹H-NMR (e.g., J values for axial vs. equatorial protons) and NOESY correlations can confirm the cyclohexane chair conformation and stereochemistry. High-resolution mass spectrometry (HRMS) further validates molecular integrity .

Q. What purification challenges arise due to the compound’s lipophilicity, and how are they addressed?

The tert-butyldimethylsilyl groups increase hydrophobicity, complicating reverse-phase HPLC. Instead, normal-phase chromatography with gradients of hexane/ethyl acetate or dichloromethane/methanol is preferred. Preparative TLC may also resolve minor diastereomers or byproducts .

Advanced Research Questions

Q. How does the cyclohexylidene ethanol moiety influence reactivity in cross-coupling or oxidation reactions?

The conjugated enol ether system in the cyclohexylidene group can act as an electron-rich diene in Diels-Alder reactions or undergo acid-catalyzed rearrangements. For example, under acidic conditions, the silyl ethers may hydrolyze, destabilizing the cyclohexylidene structure. Controlled oxidation with mild agents like TPAP/NMO can selectively target the ethanol hydroxyl group without affecting the TBS-protected sites .

Q. What experimental and computational methods reconcile discrepancies in observed vs. predicted stability of the silyl ethers?

Accelerated stability studies (e.g., exposing the compound to humidity, heat, or UV light) paired with DFT calculations can identify degradation pathways. For instance, TBS ethers are prone to cleavage under acidic conditions, but the cyclohexylidene ring may stabilize the molecule against base-mediated hydrolysis. Contrasting experimental results with computational models (e.g., Gibbs free energy of hydrolysis) helps refine protective group strategies .

Q. How can isotopic labeling (e.g., ¹³C or ²H) be applied to track metabolic or synthetic intermediates derived from this compound?

Isotopic labeling at the ethanol carbon or cyclohexylidene backbone enables tracing via LC-MS/MS. For example, ¹³C-labeled ethanol moieties can monitor metabolic incorporation in prodrug studies, while deuterium labeling at the cyclohexylidene methylene group aids in elucidating reaction mechanisms (e.g., hydrogenation or epoxidation) .

Methodological Considerations

  • Stereoselective Synthesis : Use asymmetric catalysis (e.g., Sharpless epoxidation or Evans auxiliaries) to control the (3R,5R) configuration during cyclohexane ring formation .
  • Degradation Analysis : Employ LC-QTOF-MS to identify hydrolytic byproducts (e.g., desilylated alcohols or cyclohexenone derivatives) under stress conditions .
  • Reaction Optimization : Design DoE (Design of Experiments) protocols to balance silylation efficiency and stereochemical purity, varying temperature, solvent polarity, and catalyst loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.